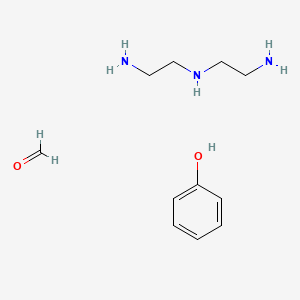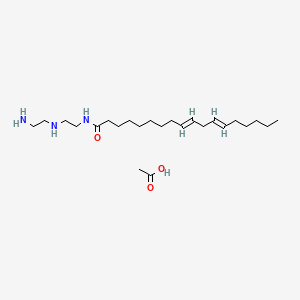
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-Aminoethyl)ethan-1,2-diamin;Formaldehyd;Phenol ist eine Verbindung, die drei verschiedene chemische Einheiten vereint: N'-(2-Aminoethyl)ethan-1,2-diamin, Formaldehyd und Phenol
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von N'-(2-Aminoethyl)ethan-1,2-diamin beinhaltet die Hydrierung von Iminodiessigsäuredinitril in Gegenwart eines Hydrierungskatalysators und eines Anionenaustauscherharzes vom OH-Typ. Die Reaktion wird bei Temperaturen von 50 °C bis 150 °C und Drücken zwischen 5 Mpa und 25 Mpa durchgeführt . Formaldehyd wird in der Regel industriell durch katalytische Oxidation von Methanol hergestellt. Phenol wird üblicherweise durch das Cumolverfahren synthetisiert, das die Oxidation von Cumol zu Cumolhydroperoxid beinhaltet, gefolgt von der säurekatalysierten Spaltung zu Phenol und Aceton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH type anion exchange resin. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 Mpa to 25 Mpa . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is commonly synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: N'-(2-Aminoethyl)ethan-1,2-diamin kann Oxidationsreaktionen eingehen, die oft zur Bildung von entsprechenden Amiden oder Iminen führen.
Reduktion: Diese Verbindung kann zu einfacheren Aminen reduziert werden.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Alkylhalogenide, Säurechloride.
Hauptprodukte
Oxidation: Amide, Imine.
Reduktion: Einfachere Amine.
Substitution: Alkylierte oder Acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
N'-(2-Aminoethyl)ethan-1,2-diamin;Formaldehyd;Phenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vernetzungsmittel bei der Synthese von Polyiminnetzwerken verwendet.
Biologie: Wird bei der Herstellung verschiedener biologischer Puffer und Reagenzien eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in Arzneimittelträgersystemen und als Bestandteil in pharmazeutischen Formulierungen untersucht.
Industrie: Wird bei der Herstellung von Harzen, Klebstoffen und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-(2-Aminoethyl)ethan-1,2-diamin;Formaldehyd;Phenol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Kondensationsreaktionen mit Aldehyden Iminbindungen bilden, was zur Bildung stabiler vernetzter Netzwerke führt . Diese Wechselwirkungen sind entscheidend für seine Anwendungen in der Polymerchemie und Materialwissenschaft.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can form imine linkages through condensation reactions with aldehydes, leading to the formation of stable crosslinked networks . These interactions are crucial for its applications in polymer chemistry and material science.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diethylentriamin: Ähnliche Struktur, aber ohne die Formaldehyd- und Phenolkomponenten.
Triethylentetramin: Enthält zusätzliche Ethylen-Einheiten, die unterschiedliche chemische Eigenschaften verleihen.
Ethylendiamin: Einfachere Struktur mit nur zwei Amin-Gruppen.
Einzigartigkeit
N'-(2-Aminoethyl)ethan-1,2-diamin;Formaldehyd;Phenol ist aufgrund seiner Kombination von Amin-, Aldehyd- und Phenolfunktionalität einzigartig. Diese Kombination ermöglicht eine breite Palette an chemischen Reaktionen und Anwendungen, was es zu einer vielseitigen Verbindung in verschiedenen wissenschaftlichen und industriellen Bereichen macht.
Eigenschaften
CAS-Nummer |
90367-45-6 |
|---|---|
Molekularformel |
C11H21N3O2 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
InChI-Schlüssel |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Verwandte CAS-Nummern |
55552-95-9 68583-68-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


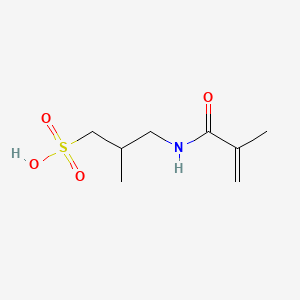
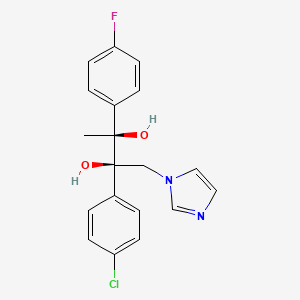





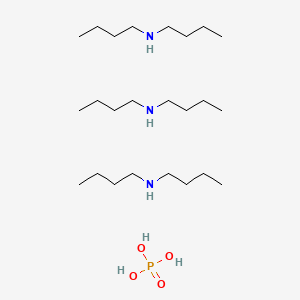
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
